molecular formula C23H21N3O4S B2956448 Ethyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate CAS No. 852134-99-7

Ethyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate

Cat. No.: B2956448
CAS No.: 852134-99-7
M. Wt: 435.5
InChI Key: SHPZFYKYGMABGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a carboxamido-linked benzoate ester at position 2 (Figure 1). This structure combines aromatic, ester, and amide functionalities, making it a candidate for diverse pharmacological applications, including antibacterial and enzyme inhibitory activities .

The synthesis of such compounds typically involves multi-step reactions. For example, imidazo[2,1-b]thiazole intermediates are often prepared via condensation of hydrazides with aromatic aldehydes or isothiocyanates, followed by cyclization and functionalization . The benzoate ester moiety is introduced through reactions like nucleophilic substitution or esterification, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 4-[[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-4-30-22(28)16-5-9-17(10-6-16)24-21(27)20-14(2)26-13-19(25-23(26)31-20)15-7-11-18(29-3)12-8-15/h5-13H,4H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPZFYKYGMABGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate, identified by CAS number 866135-85-5, is a compound of interest due to its unique structure and potential biological activities. This compound contains a thiazole ring and a methoxyphenyl group, which are often associated with various pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, case studies, and research findings.

Structural Formula

The molecular formula for this compound is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S, with a molecular weight of 316.37 g/mol. The compound features a complex arrangement that contributes to its biological interactions.

Physical Properties

PropertyValue
Molecular FormulaC16H16N2O3S
Molecular Weight316.37 g/mol
CAS Number866135-85-5

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing imidazo[2,1-b]thiazole structures have shown inhibition of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on a series of thiazole derivatives demonstrated that the introduction of the methoxyphenyl group significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings: Antimicrobial Efficacy

In vitro studies revealed that thiazole derivatives displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating potential as new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : It can intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in target cells .

Comparison with Similar Compounds

Key Observations:

In contrast, fluorophenyl derivatives (e.g., ) may exhibit altered electronic effects, influencing binding affinity. Replacement of the carboxamido group with a sulfonyl piperazine (as in 9aa) shifts activity toward carbonic anhydrase II inhibition, highlighting the role of hydrogen-bonding motifs in target selectivity .

Synthetic Pathways: The target compound likely shares synthetic steps with derivatives like 9aa, where imidazo[2,1-b]thiazole intermediates are functionalized via condensation or nucleophilic substitution . Ethyl 4-(carbamoylamino)benzoate derivatives utilize urea or thiourea linkages, differing from the amide bond in the target compound, which may affect metabolic stability.

Pharmacological Diversity: Imidazo[2,1-b]thiazoles with 4-methoxyphenyl groups (e.g., ) show broader antibacterial activity compared to fluorophenyl analogues, possibly due to enhanced π-π stacking with bacterial enzyme active sites. Aquaporin inhibitors (e.g., ) prioritize carbamoylamino groups for water channel blockade, a mechanism distinct from the target compound’s proposed antibacterial action.

Structure-Activity Relationship (SAR) Insights

  • Position 6 (Aryl Substituent) :
    • 4-Methoxyphenyl (target compound) vs. 4-fluorophenyl (): Methoxy groups improve solubility and electron-donating effects, whereas fluorine’s electronegativity may reduce metabolic degradation.
  • Position 2 (Functional Group) :
    • Carboxamido benzoate (target) vs. carboxylate () or sulfonyl piperazine (): The amide linkage may enhance stability and hydrogen-bonding capacity compared to ester or sulfonyl groups.

Q & A

Basic: What are the common synthetic routes for Ethyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate?

The synthesis typically involves multi-step reactions focusing on imidazo[2,1-b]thiazole ring formation and subsequent functionalization. Key steps include:

  • Ring closure reactions : For example, refluxing 2-amino-thiazolium bromide derivatives in ethanol to form the imidazo[2,1-b]thiazole core, as demonstrated in analogous compounds .
  • Microwave-assisted synthesis : Efficient cyclization under microwave irradiation (e.g., 130°C for 45 minutes) reduces reaction time and improves yield, as shown in structurally related imidazo[2,1-b]thiazole derivatives .
  • Amidation and esterification : Coupling reactions with substituted benzoates or carboxamides using hydrazine hydrate or isothiocyanates under reflux conditions .
    Methodological Tip : Optimize reaction conditions (solvent, temperature, catalysts) via small-scale trials before scaling up. Use TLC or HPLC to monitor intermediate formation .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography : Resolve the 3D structure using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions. For example, crystallographic data in revealed planar benzothiazole units and weak C–H···O hydrogen bonds .
  • NMR spectroscopy : Confirm substitution patterns and regiochemistry via 1H^1H- and 13C^{13}C-NMR. Peaks for methoxy (δ ~3.8 ppm) and ester groups (δ ~4.3 ppm for –OCH2_2CH3_3) are critical .
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns using ESI-MS or HRMS .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s structure?

  • Cross-validation : Compare DFT-optimized geometries with X-ray crystallographic data (e.g., dihedral angles between aromatic rings). reported deviations <5°, highlighting minor torsional strain .
  • Electron density maps : Use SHELXE to analyze residual density and adjust hydrogen bonding or van der Waals interactions in the model .
  • Dynamic simulations : Perform MD simulations to assess conformational flexibility in solution vs. solid-state structures .

Advanced: What strategies optimize the compound’s bioactivity through structural modifications?

  • SAR studies :
    • Substitution on the phenyl ring : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) at the 4-methoxyphenyl moiety to enhance binding to targets like RAF kinases .
    • Thiazole core modifications : Replace the methyl group with bulkier alkyl chains to improve lipophilicity and membrane permeability .
  • Bioisosteric replacements : Substitute the ester group (-COOEt) with carboxamide (-CONH2_2) to modulate solubility and metabolic stability .
    Experimental Design : Use parallel synthesis to generate a library of derivatives and screen via in vitro assays (e.g., kinase inhibition, cytotoxicity) .

Advanced: How to analyze the crystal packing and intermolecular interactions influencing physicochemical properties?

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H···O, C–H···π) using CrystalExplorer. identified weak C–H···O bonds forming 1D chains, impacting solubility .
  • Thermal analysis : Perform DSC/TGA to correlate packing density with melting points and stability .
  • Solubility studies : Relate hydrogen-bonding networks (from crystallography) to dissolution profiles in polar vs. nonpolar solvents .

Basic: What are the recommended safety protocols for handling this compound?

  • Toxicity mitigation : Classified under Acute Toxicity Category 4 (oral/dermal/inhalation). Use fume hoods, nitrile gloves, and PPE to avoid exposure .
  • Waste disposal : Segregate organic waste containing thiazole/imidazole moieties and transfer to licensed hazardous waste facilities .
  • First aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced: How to design experiments to assess the compound’s pharmacokinetic properties?

  • In vitro assays :
    • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
    • CYP450 inhibition : Screen against CYP3A4 using fluorescent substrates to evaluate metabolic interactions .
  • In vivo studies : Administer to rodent models and measure bioavailability, half-life, and tissue distribution via LC-MS/MS .

Advanced: How to address low yield in multi-step synthesis?

  • Stepwise optimization :
    • Intermediate purification : Use column chromatography or recrystallization (e.g., ethanol/ethyl acetate) to remove byproducts early .
    • Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling reactions. achieved 37% yield using optimized catalysts .
  • Process analytics : Employ PAT tools (e.g., in-line FTIR) to monitor reaction progress and adjust stoichiometry dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.